molecular formula C14H20N2O2 B13015124 1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B13015124
M. Wt: 248.32 g/mol
InChI Key: WXBQFCPGGLYAIK-UHFFFAOYSA-N
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Description

1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

The synthesis of 1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-4-methylpyridine with piperidine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: Substitution reactions can occur at the piperidine ring or the pyridine ring, depending on the reagents and conditions used.

Scientific Research Applications

1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

1-[2-(6-methoxy-4-methylpyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C14H20N2O2/c1-10-8-14(18-3)15-9-12(10)13-6-4-5-7-16(13)11(2)17/h8-9,13H,4-7H2,1-3H3

InChI Key

WXBQFCPGGLYAIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2C(=O)C)OC

Origin of Product

United States

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